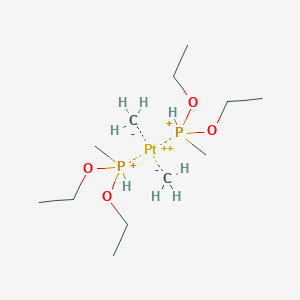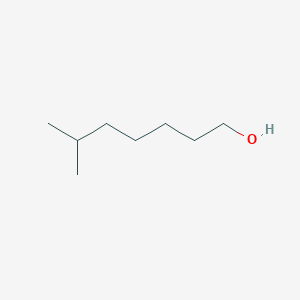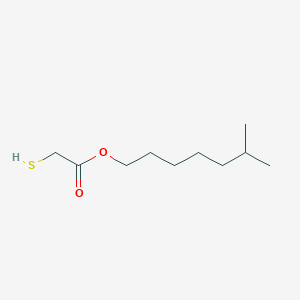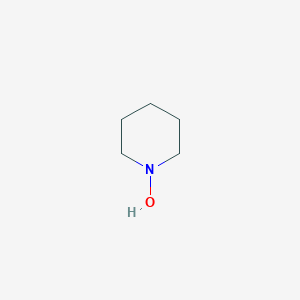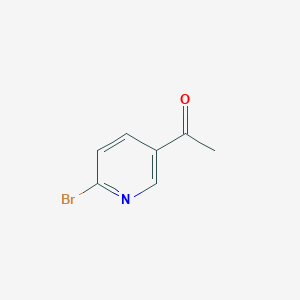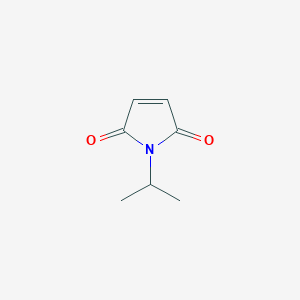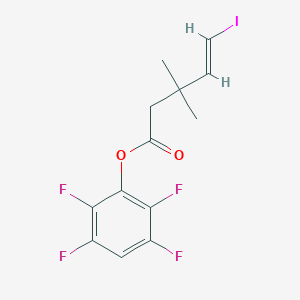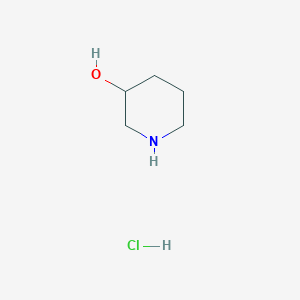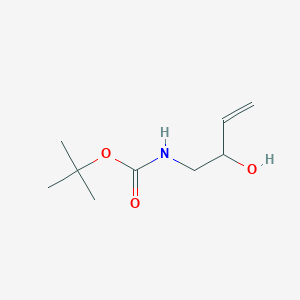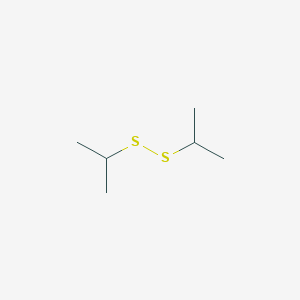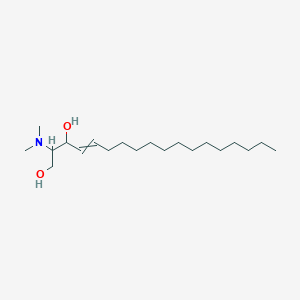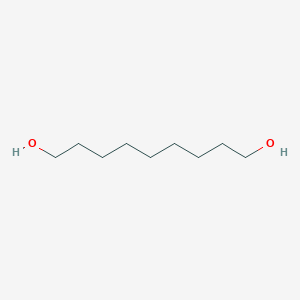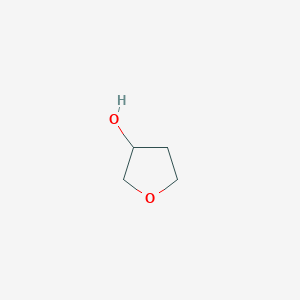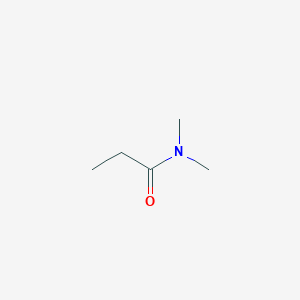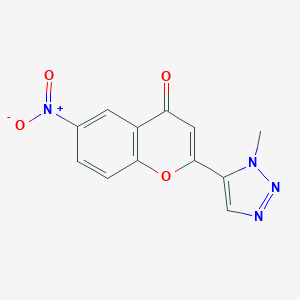
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as coumarin-triazole hybrid and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been found to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemische Und Physiologische Effekte
The coumarin-triazole hybrid has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, this compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This can help to protect cells from oxidative stress and prevent the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- in lab experiments has several advantages and limitations. One of the advantages is that this compound is relatively easy to synthesize, which makes it readily available for use in experiments. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro-. One of the directions is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Additionally, further research can be done to understand its mechanism of action and identify specific targets for its activity. Furthermore, research can be done to explore its potential as an anti-inflammatory agent and investigate its effects on various inflammatory diseases.
Synthesemethoden
The synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- is carried out using a one-pot reaction. In this reaction, coumarin and azide react with each other in the presence of copper sulfate and sodium ascorbate to form the intermediate compound. This intermediate compound is then further reacted with nitroalkene to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The coumarin-triazole hybrid has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to be effective against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has also shown potential as an anti-inflammatory agent, which can be used to treat various inflammatory diseases.
Eigenschaften
CAS-Nummer |
131924-52-2 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Molekularformel |
C12H8N4O4 |
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
2-(3-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-9(6-13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI-Schlüssel |
PVYDWLAWQPBHFH-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
131924-52-2 |
Synonyme |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-5-yl)-6-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



